molecular formula C5H8BrN3 B1383873 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole CAS No. 1823357-20-5

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Cat. No.: B1383873
CAS No.: 1823357-20-5
M. Wt: 190.04 g/mol
InChI Key: ZPZHZSALQRZLJF-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes and proteins, facilitating the transfer of acyl groups in synthetic reactions. This interaction is crucial for the synthesis of esters, where this compound acts as a catalyst . The nature of these interactions involves the formation of stable complexes that enhance the efficiency of biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity . These effects are critical in understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action. These complexes can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding how this compound affects cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1H-1,2,4-triazole with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-ethyl-5-methyl-1H-1,2,4-triazole, while coupling reactions can produce more complex triazole derivatives.

Scientific Research Applications

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used as a catalyst in various industrial processes, such as the synthesis of esters.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group at the first position.

    3-Bromo-1H-1,2,4-triazole: Lacks the ethyl and methyl groups, making it a simpler compound.

    1-Ethyl-3-methyl-1H-1,2,4-triazole: Similar structure but without the bromine atom.

Uniqueness

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is unique due to the combination of the bromine atom, ethyl group, and methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, including its use as a ligand in coordination chemistry and as a catalyst in synthetic reactions.

Properties

IUPAC Name

3-bromo-1-ethyl-5-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHZSALQRZLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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